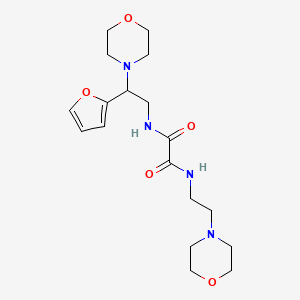![molecular formula C11H15N5 B2851179 4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline CAS No. 2551119-01-6](/img/structure/B2851179.png)
4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
It’s known that tetrazole moieties, a key component of this compound, can interact with many enzymes and receptors in organisms .
Mode of Action
Tetrazole moieties are known to interact with various enzymes and receptors in organisms via non-covalent interactions . These interactions can result in a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral effects .
Biochemical Pathways
Given the wide range of biological properties associated with tetrazole moieties, it’s likely that multiple pathways are affected .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in silico. The calculated ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that the synthesized compounds obey all five rules with good bioavailability . This means that the compound is likely to be well-absorbed in the body, distributed to the necessary sites of action, metabolized appropriately, and excreted efficiently .
Result of Action
The synthesized compounds were screened for their antibacterial, anticancer, and anti-TB activities . Among the synthesized compounds, some showed a significant cytotoxic effect with the least IC 50 value of 8.47±0.09 µg/mL and 13.58±0.08 µg/mL which is almost close to the standard drug (7.60±0.13 µg/mL) due to the electron-withdrawing methoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline typically involves the formation of the tetrazole ring followed by the introduction of the aniline group. One common method is the Ugi-azide multicomponent reaction, which involves an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) as the azide source. This reaction is often carried out in water using tetradecyltrimethylammonium bromide (TTAB) as a catalyst .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of these reactions. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield various amines.
Scientific Research Applications
4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Medicine: Tetrazole derivatives are explored for their pharmacological properties, including their ability to interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
- 4- {2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives
Uniqueness
4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-[2-methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-11(2,7-10-13-15-16-14-10)8-3-5-9(12)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXOMVJYRPFGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NNN=N1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-hydroxyphenyl)-6-(3-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2851097.png)
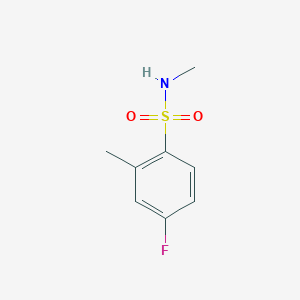
![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
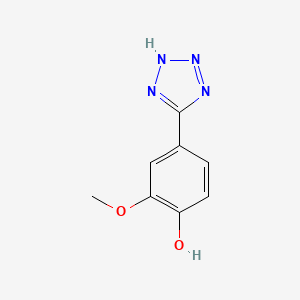
![2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide](/img/structure/B2851105.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2851106.png)
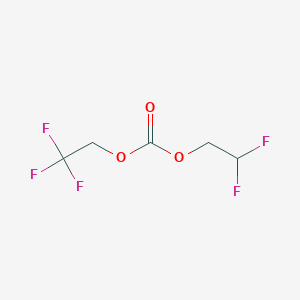
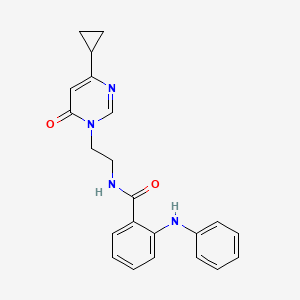
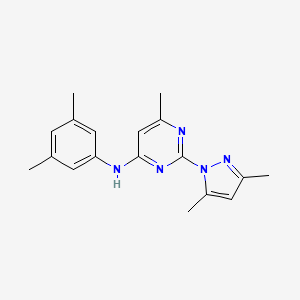
![rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B2851115.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2851116.png)
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2-thiazol-3-yl)prop-2-enamide](/img/structure/B2851117.png)
